3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one
Description
This chromen-4-one derivative features a 2-bromophenoxy group at position 3, a hydroxyl group at position 7, a methyl group at position 2, and a pyrrolidin-1-ylmethyl substituent at position 8. The pyrrolidine moiety at position 8 may improve solubility and membrane permeability compared to bulkier or more polar substituents .
Properties
IUPAC Name |
3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO4/c1-13-20(27-18-7-3-2-6-16(18)22)19(25)14-8-9-17(24)15(21(14)26-13)12-23-10-4-5-11-23/h2-3,6-9,24H,4-5,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFJVBRAPROLHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCC3)OC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions . The reaction typically proceeds through oxidative addition, transmetalation, and reductive elimination steps to form the desired product.
Chemical Reactions Analysis
3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The bromophenoxy group can be reduced to form a phenoxy derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Scientific Research Applications
3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis at Key Positions
Position 3 Modifications
- Target Compound: 2-Bromophenoxy group (electron-withdrawing, lipophilic).
- GL-V9 () : Phenyl group (electron-neutral, less steric hindrance).
- LZ-205 () : 4-Trifluoromethylphenyl (strongly electron-withdrawing, enhances metabolic stability).
Position 8 Modifications
- Target Compound : Pyrrolidin-1-ylmethyl (moderate basicity, enhances solubility).
- Compound in : 4-Methylpiperazinylmethyl (higher basicity due to piperazine, increased water solubility).
- LZ-205 () : 4-(Pyrrolidin-1-yl)butoxy (longer chain, may improve membrane penetration).
Other Positions
Physicochemical Properties
- Lipophilicity: The bromophenoxy group in the target compound increases logP compared to phenyl (GL-V9) but reduces it relative to trifluoromethylphenyl (LZ-205).
- Solubility : Pyrrolidine at position 8 improves aqueous solubility over piperazine () due to lower basicity and smaller size .
- Metabolic Stability : Bromine’s electronegativity may slow oxidative metabolism compared to methoxy or methyl groups .
Biological Activity
3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one, a chromone derivative, has garnered attention for its potential biological activities. This compound exhibits properties that may be beneficial in various therapeutic areas, particularly in oncology and neuropharmacology. This article synthesizes available research findings, case studies, and data tables to elucidate the biological activity of this compound.
Anticancer Activity
Recent studies have highlighted the anticancer properties of chromone derivatives, including the compound . In vitro assays demonstrated that this compound inhibits cell proliferation in various cancer cell lines. For instance, an investigation into its effects on HeLa cells showed significant inhibition of Chk1 phosphorylation at concentrations as low as 3.995 µM, demonstrating its potential as an ATR kinase inhibitor .
Table 1: IC50 Values of this compound
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 3.995 | Chk1 inhibition |
| A431 | <10 | Cytotoxicity |
| Jurkat | <10 | Apoptosis induction |
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential neuropharmacological effects. Studies have indicated that chromone derivatives can exhibit anticonvulsant properties. In animal models, compounds with similar structures have shown efficacy in reducing seizure activity .
Case Study: Anticonvulsant Activity
In a controlled study, a related chromone derivative was administered to mice subjected to pentylenetetrazol-induced seizures. The results indicated a significant reduction in seizure duration and frequency, suggesting that the compound may possess similar anticonvulsant properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies suggest that it binds effectively to the ATR kinase domain, which is critical for DNA damage response pathways . This interaction inhibits the phosphorylation of key proteins involved in cell cycle regulation.
Figure 1: Molecular Docking Interaction
Molecular Docking
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of chromone derivatives. Modifications at specific positions on the chromone ring can significantly impact potency and selectivity. For instance, the presence of electron-withdrawing groups such as bromine enhances anticancer activity by increasing the compound's lipophilicity and binding affinity to target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
